Cas no 2229103-50-6 (tert-butyl N-2-chloro-4-(2-cyano-1-hydroxyethyl)phenylcarbamate)

tert-butyl N-2-chloro-4-(2-cyano-1-hydroxyethyl)phenylcarbamate structure
2229103-50-6 structure
商品名:tert-butyl N-2-chloro-4-(2-cyano-1-hydroxyethyl)phenylcarbamate
CAS番号:2229103-50-6
MF:C14H17ClN2O3
メガワット:296.749382734299
CID:5979256
PubChem ID:165671642

tert-butyl N-2-chloro-4-(2-cyano-1-hydroxyethyl)phenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-chloro-4-(2-cyano-1-hydroxyethyl)phenylcarbamate
    • tert-butyl N-[2-chloro-4-(2-cyano-1-hydroxyethyl)phenyl]carbamate
    • EN300-1901179
    • 2229103-50-6
    • インチ: 1S/C14H17ClN2O3/c1-14(2,3)20-13(19)17-11-5-4-9(8-10(11)15)12(18)6-7-16/h4-5,8,12,18H,6H2,1-3H3,(H,17,19)
    • InChIKey: NKPOABQOLMSELC-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1NC(=O)OC(C)(C)C)C(CC#N)O

計算された属性

  • せいみつぶんしりょう: 296.0927701g/mol
  • どういたいしつりょう: 296.0927701g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 386
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 82.4Ų

tert-butyl N-2-chloro-4-(2-cyano-1-hydroxyethyl)phenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1901179-2.5g
tert-butyl N-[2-chloro-4-(2-cyano-1-hydroxyethyl)phenyl]carbamate
2229103-50-6
2.5g
$2688.0 2023-09-18
Enamine
EN300-1901179-5g
tert-butyl N-[2-chloro-4-(2-cyano-1-hydroxyethyl)phenyl]carbamate
2229103-50-6
5g
$3977.0 2023-09-18
Enamine
EN300-1901179-0.5g
tert-butyl N-[2-chloro-4-(2-cyano-1-hydroxyethyl)phenyl]carbamate
2229103-50-6
0.5g
$1316.0 2023-09-18
Enamine
EN300-1901179-0.05g
tert-butyl N-[2-chloro-4-(2-cyano-1-hydroxyethyl)phenyl]carbamate
2229103-50-6
0.05g
$1152.0 2023-09-18
Enamine
EN300-1901179-10.0g
tert-butyl N-[2-chloro-4-(2-cyano-1-hydroxyethyl)phenyl]carbamate
2229103-50-6
10g
$5897.0 2023-06-01
Enamine
EN300-1901179-0.25g
tert-butyl N-[2-chloro-4-(2-cyano-1-hydroxyethyl)phenyl]carbamate
2229103-50-6
0.25g
$1262.0 2023-09-18
Enamine
EN300-1901179-1.0g
tert-butyl N-[2-chloro-4-(2-cyano-1-hydroxyethyl)phenyl]carbamate
2229103-50-6
1g
$1371.0 2023-06-01
Enamine
EN300-1901179-5.0g
tert-butyl N-[2-chloro-4-(2-cyano-1-hydroxyethyl)phenyl]carbamate
2229103-50-6
5g
$3977.0 2023-06-01
Enamine
EN300-1901179-0.1g
tert-butyl N-[2-chloro-4-(2-cyano-1-hydroxyethyl)phenyl]carbamate
2229103-50-6
0.1g
$1207.0 2023-09-18
Enamine
EN300-1901179-10g
tert-butyl N-[2-chloro-4-(2-cyano-1-hydroxyethyl)phenyl]carbamate
2229103-50-6
10g
$5897.0 2023-09-18

tert-butyl N-2-chloro-4-(2-cyano-1-hydroxyethyl)phenylcarbamate 関連文献

tert-butyl N-2-chloro-4-(2-cyano-1-hydroxyethyl)phenylcarbamateに関する追加情報

Comprehensive Overview of tert-butyl N-2-chloro-4-(2-cyano-1-hydroxyethyl)phenylcarbamate (CAS No. 2229103-50-6)

The compound tert-butyl N-2-chloro-4-(2-cyano-1-hydroxyethyl)phenylcarbamate (CAS No. 2229103-50-6) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a tert-butyl carbamate group, a chloro substituent, and a cyano-hydroxyethyl moiety, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are increasingly interested in this molecule due to its applicability in drug discovery, particularly in targeting enzyme inhibition and receptor modulation.

In recent years, the demand for high-purity intermediates like tert-butyl N-2-chloro-4-(2-cyano-1-hydroxyethyl)phenylcarbamate has surged, driven by advancements in precision medicine and green chemistry. This compound aligns with the growing trend of sustainable synthesis, as its structural features allow for efficient derivatization with minimal waste. Laboratories and manufacturers are exploring its use in catalytic reactions and asymmetric synthesis, addressing key challenges in chiral drug development.

The cyano and hydroxyethyl functional groups in this compound are particularly noteworthy. These moieties are frequently investigated for their role in enhancing molecular solubility and bioavailability, critical factors in pharmacokinetic optimization. Additionally, the chloro substituent offers opportunities for further functionalization via cross-coupling reactions, a hot topic in modern organic synthesis. Such properties make CAS No. 2229103-50-6 a valuable asset for medicinal chemists and process engineers alike.

From an industrial perspective, tert-butyl N-2-chloro-4-(2-cyano-1-hydroxyethyl)phenylcarbamate is gaining traction due to its compatibility with continuous flow chemistry systems. This method reduces reaction times and improves yield, addressing the pharmaceutical industry's need for cost-effective scalability. Moreover, its stability under various conditions makes it suitable for long-term storage and global distribution, meeting the logistical demands of multinational research collaborations.

Environmental and regulatory considerations also play a role in the compound's appeal. Unlike many traditional intermediates, tert-butyl N-2-chloro-4-(2-cyano-1-hydroxyethyl)phenylcarbamate can be synthesized using eco-friendly solvents and low-energy processes, aligning with REACH and FDA guidelines. This compliance is crucial for companies aiming to minimize their carbon footprint while maintaining high-throughput production.

In summary, tert-butyl N-2-chloro-4-(2-cyano-1-hydroxyethyl)phenylcarbamate (CAS No. 2229103-50-6) represents a convergence of scientific innovation and industrial practicality. Its multifaceted applications—from drug design to process chemistry—position it as a compound of enduring relevance in the evolving landscape of chemical research and development.

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